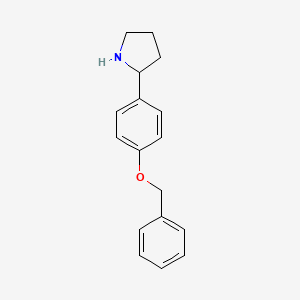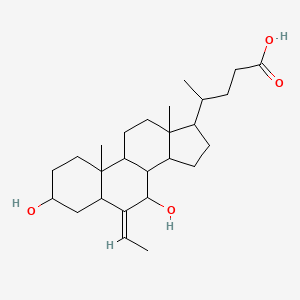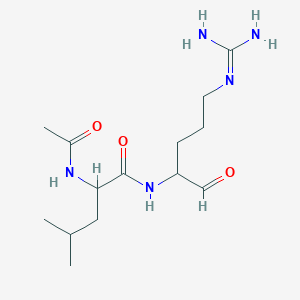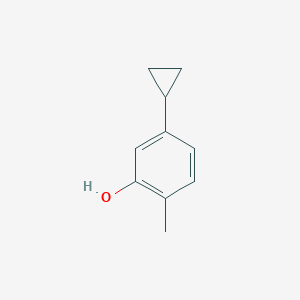
1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene is an organic compound that features a pyrrolidine ring attached to a benzene ring through a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene typically involves the reaction of pyrrolidine derivatives with benzyl alcohol derivatives under specific conditions. One common method involves the use of a catalyst-free environment to facilitate the reaction between N-hetaryl ureas and alcohols . Another approach includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using microfluidic reactors. These reactors allow for efficient and green synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization under visible light conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or iodine.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that are crucial for cellular responses .
Comparaison Avec Des Composés Similaires
- Pyridin-2-yl derivatives
- Quinolin-2-yl derivatives
- Isoquinolin-1-yl derivatives
Comparison: 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H19NO |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
2-(4-phenylmethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C17H19NO/c1-2-5-14(6-3-1)13-19-16-10-8-15(9-11-16)17-7-4-12-18-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 |
Clé InChI |
IMINJKPXDYZPKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)



![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)








![methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride](/img/structure/B12095005.png)
